2-(5-Bromo-7-Ethyl-2-Methyl-1h-Indole-3-Yl)ethan-1-Amin
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Overview
Description
2-(5-bromo-7-ethyl-2-methyl-1H-indol-3-yl)ethylamine oxalate is a chemical compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a bromine atom, an ethyl group, and a methyl group attached to the indole ring, along with an ethylamine side chain. The oxalate salt form enhances its stability and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromo-7-ethyl-2-methyl-1H-indol-3-yl)ethylamine oxalate typically involves the following steps:
Bromination: The starting material, 7-ethyl-2-methylindole, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.
Alkylation: The brominated intermediate is then subjected to alkylation with ethylamine under basic conditions to form the ethylamine side chain.
Oxalate Formation: The final step involves the reaction of the amine product with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(5-bromo-7-ethyl-2-methyl-1H-indol-3-yl)ethylamine oxalate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The indole ring can be oxidized or reduced using appropriate reagents, leading to different functionalized derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, with bases such as sodium hydride or potassium carbonate.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-(5-bromo-7-ethyl-2-methyl-1H-indol-3-yl)ethylamine oxalate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-bromo-7-ethyl-2-methyl-1H-indol-3-yl)ethylamine oxalate involves its interaction with specific molecular targets and pathways. The indole ring can interact with various biological receptors, enzymes, and proteins, leading to different biological effects. The presence of the bromine atom and the ethylamine side chain can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-bromo-7-ethyl-1H-indol-3-yl)ethylamine
- 2-(5-chloro-7-ethyl-2-methyl-1H-indol-3-yl)ethylamine
- 2-(5-bromo-7-methyl-2-methyl-1H-indol-3-yl)ethylamine
Uniqueness
2-(5-bromo-7-ethyl-2-methyl-1H-indol-3-yl)ethylamine oxalate is unique due to the specific combination of substituents on the indole ring and the presence of the oxalate salt form. This combination can result in distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
2-(5-bromo-7-ethyl-2-methyl-1H-indol-3-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2/c1-3-9-6-10(14)7-12-11(4-5-15)8(2)16-13(9)12/h6-7,16H,3-5,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKQOFWBYVUXTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC(=C1)Br)C(=C(N2)C)CCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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